2-amino-4-{4-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE typically involves a multi-component reaction. One common method includes the reaction of aromatic aldehydes, malononitrile, and phenols in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The use of catalysts like ammonium acetate or piperidine can enhance the reaction rate and yield .
Industrial Production Methods
For industrial-scale production, the process is often optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography. The choice of solvent and catalyst is crucial in scaling up the reaction while maintaining environmental and economic feasibility .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted chromenes, which can further be functionalized to enhance their biological activity .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 2-AMINO-4-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. The presence of the hydroxyl and amino groups allows it to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-{4-[(4-METHOXYPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE
- 2-AMINO-4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE
Uniqueness
The presence of the bromine atom in 2-AMINO-4-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This structural feature also enhances its potential biological activity, making it a compound of interest for further research .
Properties
Molecular Formula |
C23H17BrN2O3 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-amino-4-[4-[(4-bromophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H17BrN2O3/c24-16-5-1-14(2-6-16)13-28-18-8-3-15(4-9-18)22-19-10-7-17(27)11-21(19)29-23(26)20(22)12-25/h1-11,22,27H,13,26H2 |
InChI Key |
LKAIKWRHUOUVBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N)Br |
Origin of Product |
United States |
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